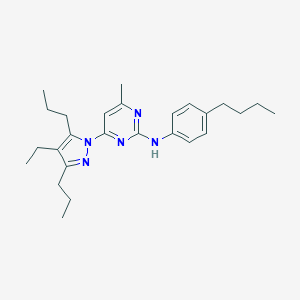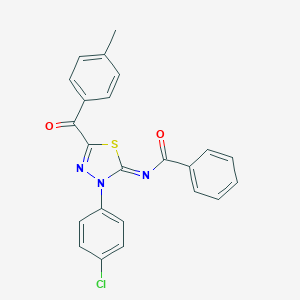![molecular formula C29H29N3O5 B421737 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate](/img/structure/B421737.png)
2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazone linkage: This involves the reaction of 4-(2-methylpropanoylamino)benzaldehyde with hydrazine to form the hydrazone intermediate.
Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.
Condensation with cinnamic acid derivative: The final step involves the condensation of the ethoxylated hydrazone with a cinnamic acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving hydrazone linkages. It can also serve as a model compound for studying the effects of structural modifications on biological activity.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can impart desirable characteristics to these materials, such as improved stability or reactivity.
作用机制
The mechanism of action of 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with certain enzymes, inhibiting their activity. Additionally, the aromatic rings and ethoxy group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C29H29N3O5 |
|---|---|
分子量 |
499.6g/mol |
IUPAC 名称 |
[2-ethoxy-4-[(Z)-[[4-(2-methylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H29N3O5/c1-4-36-26-18-22(10-16-25(26)37-27(33)17-11-21-8-6-5-7-9-21)19-30-32-29(35)23-12-14-24(15-13-23)31-28(34)20(2)3/h5-20H,4H2,1-3H3,(H,31,34)(H,32,35)/b17-11+,30-19- |
InChI 键 |
MSGGVFYKYQARIE-YEIWEXPWSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC(=O)C=CC3=CC=CC=C3 |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC(=O)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Bromo-2-{[6-bromo-4-(2-chlorophenyl)-2-quinolinyl]amino}phenyl)(2-chlorophenyl)methanone](/img/structure/B421655.png)
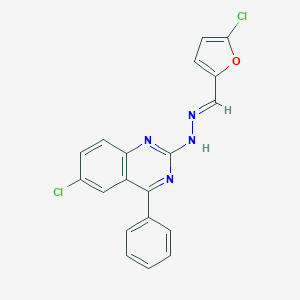

![2,2,2-trifluoro-N-(5-nitro-2-methoxy-3-{[(trifluoroacetyl)amino]methyl}benzyl)acetamide](/img/structure/B421662.png)
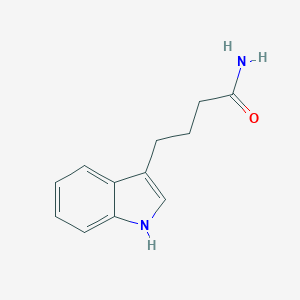
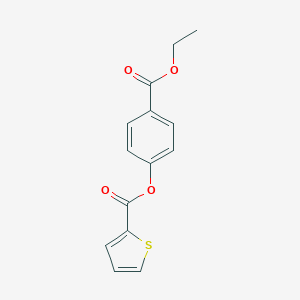
![2-(2-phenylvinyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B421665.png)
![2,2-Bis[4-(benzoyloxy)phenyl]propane](/img/structure/B421667.png)
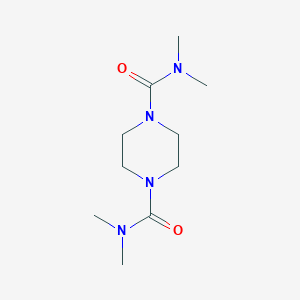

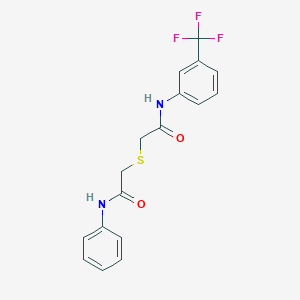
![N-[4-(Dimethylamino)benzylidene]-3-methoxyaniline](/img/structure/B421679.png)
